5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Description
5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 5, a tert-butyl group at position 1, and a nitrile group at position 3. This compound is of interest in medicinal chemistry, particularly in kinase inhibition and as a synthetic intermediate .
Key structural attributes:
Properties
Molecular Formula |
C12H12BrN3 |
|---|---|
Molecular Weight |
278.15 g/mol |
IUPAC Name |
5-bromo-1-tert-butylpyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H12BrN3/c1-12(2,3)16-7-8(5-14)10-4-9(13)6-15-11(10)16/h4,6-7H,1-3H3 |
InChI Key |
TXNHEKSROUEGDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C2=C1N=CC(=C2)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an α,β-unsaturated carbonyl compound.
Introduction of the Bromine Atom: Bromination of the pyrrolo[2,3-b]pyridine core can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction using reagents like copper(I) cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 5 serves as a reactive site for nucleophilic substitution.
Mechanism :
-
Nucleophilic aromatic substitution occurs under basic conditions (e.g., DMF or DMSO) with nucleophiles like amines, thiols, or alkoxides.
-
Electrophilic substitution is also possible, though less common, due to the electron-withdrawing cyano group.
Example Reaction :
Cross-Coupling Reactions
The compound undergoes Suzuki-Miyaura coupling , enabling the replacement of bromine with aryl or heteroaryl groups.
Key Experimental Conditions :
-
Catalyst : Palladium complexes (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) with a base (e.g., potassium carbonate) .
Outcome :
The aryl group replaces bromine, forming derivatives like 5-aryl-7-azaindole. This reaction is critical for modifying the compound’s pharmacological profile .
Organometallic Reactions
The bromine atom can participate in transmetalation reactions to form boronic acid derivatives, enabling further coupling.
Example Protocol :
| Step | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | n-BuLi, triisopropyl borate | THF, -80°C to -90°C | Intermediate boronic ester | - |
| 2 | Water quench, NaOH extraction | - | Boronic acid | 69.4% |
This reaction is pivotal for synthesizing intermediates used in drug discovery .
Functional Group Transformations
While not directly studied in this compound, related pyrrolopyridines undergo cyano group hydrolysis to yield carboxylic acids.
General Mechanism :
-
Acidic conditions : Hydrochloric acid with heat.
-
Basic conditions : Sodium hydroxide.
This transformation is essential for generating bioactive derivatives with altered solubility or metabolic stability.
Comparison of Reaction Types
Scientific Research Applications
5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Substituent Variations at Position 1
The tert-butyl group at position 1 distinguishes this compound from analogs with smaller or alternative substituents:
Key Insight : The tert-butyl group improves metabolic stability and membrane permeability compared to NH or methyl substituents, but may reduce aqueous solubility .
Substituent Variations at Position 3
The nitrile group at position 3 contrasts with other electron-withdrawing or bulky groups:
Key Insight : The nitrile group balances electronic effects and steric demands, making it a versatile bioisostere for drug design .
Bromine Substitution at Position 5
Bromine at position 5 is conserved across many analogs, but its electronic effects vary with adjacent substituents:
Key Insight: Bromine enhances halogen bonding in target engagement but may introduce metabolic liabilities compared to non-halogenated analogs .
Biological Activity
5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C13H16BrN3
- Molecular Weight : 312.19 g/mol
- IUPAC Name : this compound
- CAS Number : 1111637-66-1
Biological Activity Overview
Research has demonstrated that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrrolo[2,3-b]pyridine can inhibit cancer cell proliferation through various pathways. For example, compounds targeting the DYRK1A enzyme have been identified as potent inhibitors with nanomolar activity against certain cancer cell lines .
- Antiviral Effects : Some pyrrole derivatives have demonstrated antiviral properties, particularly against HIV and other viruses. The mechanism often involves inhibition of viral replication .
- Anti-inflammatory Properties : Certain derivatives show significant anti-inflammatory effects in vitro, suggesting potential therapeutic roles in inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases (e.g., DYRK1A), which are involved in cell cycle regulation and apoptosis.
- Antioxidant Activity : Some studies indicate that similar compounds possess antioxidant properties, which can help mitigate oxidative stress in cells .
Case Studies and Research Findings
Safety and Toxicity
While the compound shows promise for therapeutic applications, safety assessments are crucial. Preliminary toxicity studies indicate potential hazards associated with high concentrations. Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
